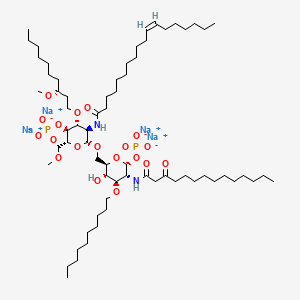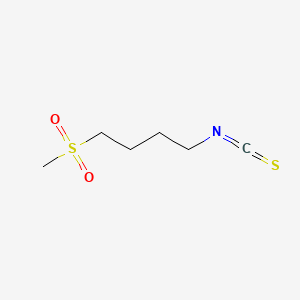![molecular formula C22H18N2O5 B1671134 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid CAS No. 693241-54-2](/img/structure/B1671134.png)
2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid
Descripción general
Descripción
“2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid” is a compound with the molecular formula C22H18N2O5 . It has an average mass of 390.389 Da and a monoisotopic mass of 390.121582 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes two benzoyl groups, an amino group, and a methoxy group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its relative lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound’s topological polar surface area is 105 Ų .Aplicaciones Científicas De Investigación
1. Derivatization for Fluorescence Detection
The compound has been utilized as a derivatization reagent for hydroxyl and amino groups, facilitating their detection in chromatography. Specifically, reagents derived from phthalimidylbenzoic acid, related to 2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid, have shown effectiveness in forming strongly fluorescent derivatives for compounds having hydroxyl and/or amino groups. This application is significant in analytical chemistry for separating compounds through thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
2. Doping Polyaniline
In polymer science, substituted benzoic acids, including 2-methoxybenzoic acid, have been used as dopants for polyaniline. This application demonstrates the role of benzoic acid derivatives in modifying the electrical properties of polymers, as observed in the conductivity variations of polyaniline-benzoic acid salts (Amarnath & Palaniappan, 2005).
3. Synthesis of Heterocyclic Compounds
The compound has applications in the synthesis of heterocyclic compounds, especially in the creation of isocoumarin derivatives exhibiting solid-state fluorescence. This involves the oxidative coupling of similar 2-amino- and 2-hydroxybenzoic acids with internal alkynes, demonstrating its utility in organic synthesis and material science (Shimizu, Hirano, Satoh, & Miura, 2009).
Propiedades
IUPAC Name |
2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZRJRJYVMXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-[(2-Methoxybenzoyl)amino]benzoyl)amino)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
